4,5,6-Trichloropyrimidine
Overview
Description
4,5,6-Trichloropyrimidine is a useful research compound. Its molecular formula is C4HCl3N2 and its molecular weight is 183.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66902. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
- 4,5,6-Trichloropyrimidine is used in chemical synthesis, demonstrated by the creation of this compound-2-carboxamide through reaction with concentrated sulfuric acid (Kalogirou & Koutentis, 2021).
- It plays a role in the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, an intermediate in the preparation of nitropyrimidines for DNA repair inhibition (Lopez et al., 2009).
Antibacterial Applications
- Synthesis of new antibacterial agents, such as 5-[1-(2,3- and 2,4-dichlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidines, has been achieved, showing efficacy against human bacterial flora (Allouchi et al., 2003).
Antifungal Properties
- This compound has been identified as an effective antifungal agent in screening against various fungi strains (Gershon & Parmegiani, 1963).
Chemical Reactivity Studies
- Research on the chemical reactivity of this compound includes its interaction with different nucleophiles, contributing to a better understanding of its chemical properties (Delia & Nagarajan, 1998).
Novel Chemical Derivatives
- Development of novel chemical derivatives, such as tricationic pyridinium substituted pyrimidines, expands the potential applications of this compound in various fields (Venkatachalam et al., 2002).
Agricultural Applications
- In agriculture, this compound derivatives have been used as plant growth retardants, offering insights into the regulation of terpenoid metabolism related to phytohormones and cell growth processes (Grossmann, 1990).
Mechanism of Action
Target of Action
They are components of pyrimidine nucleotides (cytosine, thymine, and uracil) and are frequently used in pharmaceuticals .
Mode of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It’s known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
The compound was synthesized from dimethyl chloromalonate and formamidine acetate in a two-step process with an overall yield of 64% .
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
Future Directions
There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
4,5,6-trichloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2/c5-2-3(6)8-1-9-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWPHGWEYHEAIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290123 | |
Record name | 4,5,6-Trichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-27-4 | |
Record name | 4,5,6-Trichloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 66902 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1780-27-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5,6-Trichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4,5,6-Trichloropyrimidine?
A: this compound is a chlorinated heterocyclic compound with the molecular formula C4Cl3N2. While the provided research abstracts do not detail specific spectroscopic data, they do highlight key synthesis pathways. For instance, one method utilizes the reaction of dimethyl chloromalonate and formamidine acetate to produce this compound with a 64% yield.
Q2: What is known about the antifungal activity of this compound?
A: Research indicates that this compound exhibits promising antifungal activity. It has demonstrated efficacy against various fungal strains when tested using disc-plate methods, in liquid culture, and for vapor activity. Notably, it emerged as one of the most effective compounds within a series of chlorinated pyrimidines screened for antifungal properties.
Q3: How does the structure of polychlorinated pyrimidines, specifically the position of chlorine atoms, affect their antifungal activity?
A: While the provided research doesn't delve into detailed structure-activity relationship (SAR) studies for all polychlorinated pyrimidines, it does highlight that the specific arrangement of chlorine atoms on the pyrimidine ring significantly influences antifungal activity. For example, 2,4,5-trichloropyrimidine, this compound, and 2-chloromethyl-4,5,6-trichloropyrimidine emerged as the most potent antifungal agents within the tested series, suggesting that specific chlorine substitutions are crucial for optimal activity.
Q4: Are there any established synthetic routes for this compound-2-carboxamide?
A: Yes, this compound-2-carboxamide can be synthesized from this compound-2-carbonitrile (1) through a reaction with concentrated sulfuric acid at approximately 20°C. This method has demonstrated a high yield of 91%. The resulting compound has been thoroughly characterized using various spectroscopic techniques, including IR, MALDI-TOF, NMR, and elemental analysis.
Q5: What is the reactivity of this compound and this compound-2-carbonitrile with DABCO?
A: Both 2,4,5,6-tetrachloropyrimidine and this compound-2-carbonitrile react with DABCO (1 equivalent) in acetonitrile at room temperature. These reactions lead to the substitution of one chlorine atom with a DABCO moiety, specifically at position 6 of the pyrimidine ring. These reactions yield 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine and 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile, respectively, which have been fully characterized.
Q6: Can you describe a synthetic route for adenine starting with a pyrimidine derivative?
A: A novel method to synthesize adenine utilizes this compound as a key intermediate. The process starts with the chlorination of 5-hydroxyl pyrimid-4,6-(1H,5H)-dione using phosgene to obtain this compound. This is then reacted with formamidine hydrochloride to yield 4-chloro-1H-pyrazol[3, 4-d]pyrimidine. Finally, ammonolysis of the latter with ammonia water or an amine in the presence of triethylamine leads to the formation of adenine and its derivatives. This method boasts mild reaction conditions, readily available starting materials, and a reduced environmental footprint compared to traditional methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.